

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclononane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclononane**

Cat. No.: **B1620106**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclononane, a nine-membered alicyclic hydrocarbon with the molecular formula C_9H_{18} , is a colorless, flammable liquid.^[1] As a cycloalkane, its chemical behavior is largely dictated by the properties of its carbon-carbon and carbon-hydrogen single bonds. This technical guide provides a comprehensive overview of the physical and chemical properties of **cyclononane**, including detailed experimental protocols and data presented for clarity and ease of use by researchers in the fields of chemistry and drug development.

Physical Properties of Cyclononane

The physical characteristics of **cyclononane** are summarized in the table below. These properties are crucial for its handling, purification, and use as a solvent or a synthetic precursor.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈	[2][3]
Molecular Weight	126.24 g/mol	[2]
Melting Point	11 °C	[4]
Boiling Point	170-173 °C	[5][6]
Density	0.8463 g/mL at 25°C	[4][6]
Refractive Index	1.4644	[4]
Solubility in Water	Insoluble	[1]
Solubility in Organic Solvents	Soluble in nonpolar solvents like hexane, benzene, and toluene.	[2]

Experimental Protocols for Determination of Physical Properties

1. Melting Point Determination (Capillary Method)

- Objective: To determine the temperature at which **cyclononane** transitions from a solid to a liquid.
- Apparatus: Melting point apparatus, capillary tubes, thermometer.
- Procedure:
 - Ensure the **cyclononane** sample is solidified by cooling it below its melting point.
 - Finely powder the solid sample.
 - Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

- Then, decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point range is T_1-T_2 . For a pure substance, this range should be narrow.

2. Boiling Point Determination (Distillation Method)

- Objective: To determine the temperature at which the vapor pressure of **cyclononane** equals the atmospheric pressure.
- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
- Procedure:
 - Place a sample of **cyclononane** (approximately one-third of the flask's volume) and a few boiling chips into the distillation flask.
 - Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.
 - Begin heating the flask gently with the heating mantle.
 - Observe the temperature as the liquid begins to boil and the vapor condenses.
 - Record the constant temperature at which the liquid distills. This is the boiling point.

3. Density Measurement (Pycnometer Method)

- Objective: To determine the mass per unit volume of **cyclononane**.
- Apparatus: Pycnometer (a specific gravity bottle), analytical balance.
- Procedure:
 - Clean and dry the pycnometer and weigh it accurately (m_1).
 - Fill the pycnometer with distilled water and weigh it again (m_2).

- Empty and dry the pycnometer, then fill it with **cyclononane** and weigh it (m_3).
- Measure the temperature of the water.
- The density of **cyclononane** (ρ) can be calculated using the formula: $\rho = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the density of water at the measured temperature.

Chemical Properties and Reactivity of Cyclononane

Cyclononane, as a saturated cycloalkane, is relatively inert. Its chemistry is characterized by free-radical substitution and, under certain conditions, ring-opening reactions, although the latter is less favorable for a nine-membered ring compared to smaller, more strained rings.

Conformational Analysis

Cyclononane exists as a mixture of several rapidly interconverting conformations. The most stable conformation is a twist-chair-boat form. The study of these conformations is typically carried out using computational methods and low-temperature NMR spectroscopy.[\[7\]](#)

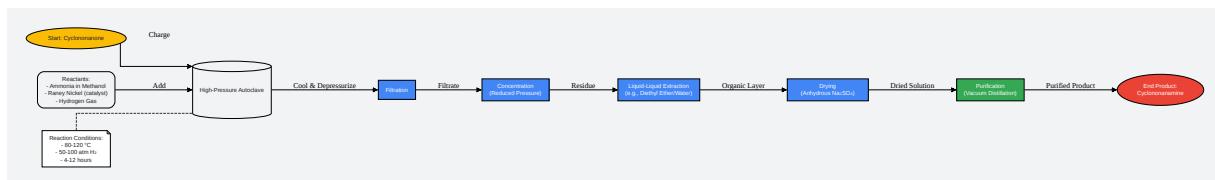
Chemical Reactions

1. Halogenation

Cycloalkanes undergo free-radical halogenation in the presence of UV light. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

- Reaction: $\text{C}_9\text{H}_{18} + \text{X}_2 \xrightarrow{\text{UV light}} \text{C}_9\text{H}_{17}\text{X} + \text{HX}$ (where $\text{X} = \text{Cl, Br}$)
- Experimental Protocol (General for Cycloalkanes):
 - In a flask equipped with a reflux condenser and a dropping funnel, place a solution of **cyclononane** in an inert solvent (e.g., carbon tetrachloride).
 - Irradiate the flask with a UV lamp.
 - Slowly add a solution of the halogen (e.g., bromine in carbon tetrachloride) from the dropping funnel.
 - The reaction is complete when the color of the halogen disappears.

- The product can be isolated by washing the reaction mixture with a solution of sodium thiosulfate (to remove excess halogen) and then with water, followed by drying and distillation.


2. Oxidation

Oxidation of cycloalkanes can be achieved using strong oxidizing agents, often leading to the formation of cyclic alcohols and ketones.

- Experimental Protocol (Adapted from Cyclohexane Oxidation):
 - In a round-bottom flask, place a mixture of **cyclononane** and an aqueous solution of a strong oxidizing agent (e.g., potassium permanganate or chromic acid).
 - The reaction may require heating and/or the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous oxidant and the organic substrate.
 - After the reaction is complete (indicated by a color change of the oxidizing agent), the organic layer is separated.
 - The product mixture, potentially containing cyclononanol and cyclononanone, can be analyzed and separated by techniques such as gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow: Synthesis of Cyclononanamine from Cyclononanone

A key reaction demonstrating the utility of the **cyclononane** scaffold is the synthesis of cyclononanamine from cyclononanone via reductive amination. This process is a valuable transformation in the synthesis of pharmaceutical intermediates.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of cyclononanamine via reductive amination of cyclononanone.

Conclusion

Cyclononane, while being a relatively simple cycloalkane, possesses a unique set of physical and chemical properties that make it a subject of interest in organic chemistry. Its conformational flexibility and its role as a precursor to functionalized nine-membered rings highlight its importance. This guide provides essential data and experimental protocols to aid researchers in their work with this compound, ensuring safe handling and effective application in synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Cyclododecane - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. cool.culturalheritage.org [cool.culturalheritage.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Cyclononane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620106#physical-and-chemical-properties-of-cyclononane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com